molecular formula C11H20N2O2 B6615923 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid CAS No. 898384-42-4

1-(piperazin-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B6615923
CAS No.: 898384-42-4
M. Wt: 212.29 g/mol
InChI Key: ALNXTOAZJAOJTG-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H20N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid typically involves the reaction of piperazine with cyclohexane carboxylic acid under controlled conditions. One common method involves the use of a solvent such as toluene, followed by extraction and purification steps . The reaction conditions often include heating and the use of catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-(Piperazin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane carboxylic acid derivatives, while reduction may produce cyclohexane derivatives with altered functional groups .

Scientific Research Applications

1-(Piperazin-1-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperazin-1-yl)cyclohexane-1-carboxylic acid is unique due to its combination of the piperazine and cyclohexane carboxylic acid moieties, which confer specific chemical and biological properties.

Biological Activity

1-(Piperazin-1-yl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a piperazine ring attached to a cyclohexane carboxylic acid moiety, which contributes to its unique chemical behavior and biological activity. Its chemical structure can be represented as follows:

C10H16N2O2\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{O}_2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has been tested against Staphylococcus aureus and Pseudomonas aeruginosa, with promising results indicating potential therapeutic applications in treating infections .

Analgesic Effects

The compound has also been investigated for its analgesic properties. A study demonstrated that derivatives of this compound could significantly reduce pain in animal models, suggesting its utility in pain management therapies .

Anticancer Activity

In addition to its antimicrobial and analgesic properties, this compound has shown potential anticancer activity. Research involving hepatocarcinoma cell lines revealed that certain derivatives exhibited low micromolar IC50 values, indicating effective inhibition of cancer cell proliferation. The mechanism appears to involve the induction of apoptosis through the disruption of mitochondrial function and elevation of reactive oxygen species (ROS) levels .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor functions, leading to various physiological effects. For instance, the compound may inhibit certain kinases involved in cancer progression or inflammation pathways .

Case Studies

StudyFocusFindings
Analgesic ActivityDemonstrated significant pain relief in CFA-induced arthritis models.
Anticancer PropertiesExhibited IC50 values of 0.51 µM against HepG2 cells with apoptosis induction via ROS elevation.
Antimicrobial TestingShowed notable antibacterial activity against Pseudomonas aeruginosa.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. Modifications at various positions on the piperazine and cyclohexane rings have been explored to enhance potency and selectivity against specific targets.

Properties

IUPAC Name

1-piperazin-1-ylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-10(15)11(4-2-1-3-5-11)13-8-6-12-7-9-13/h12H,1-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNXTOAZJAOJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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